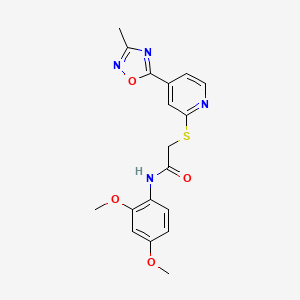

N-(2,4-dimethoxyphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-11-20-18(26-22-11)12-6-7-19-17(8-12)27-10-16(23)21-14-5-4-13(24-2)9-15(14)25-3/h4-9H,10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNCYBSTZLUQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 356.43 g/mol |

| Density | 1.23 g/cm³ |

| Boiling Point | 505.9 °C |

| Melting Point | Not available |

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a broad spectrum of biological activities. These include:

- Anticancer Activity : The oxadiazole derivatives have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation such as thymidylate synthase and HDAC (histone deacetylases) .

- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, suggesting potential use in treating infections .

Anticancer Activity

A study focused on the anticancer potential of 1,3,4-oxadiazole derivatives highlighted their ability to inhibit cancer cell growth through various mechanisms. In vitro assays revealed that N-(2,4-dimethoxyphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide significantly reduced the viability of several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The compound was also tested for antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, showcasing its potential as an antibiotic agent .

Case Studies

- Case Study on Anticancer Efficacy : In a controlled laboratory setting, researchers evaluated the effects of the compound on breast cancer cells. The results indicated that treatment with N-(2,4-dimethoxyphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide led to significant apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.

- Case Study on Antimicrobial Effects : A separate study assessed the compound's effectiveness against multidrug-resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics due to its potent activity against resistant strains.

Comparison with Similar Compounds

Key Structural Variations and Functional Group Impacts

The following compounds share core features (e.g., acetamide linkers, heterocyclic systems) but differ in substituents, rings, or synthetic routes:

ADMET and Drug-Likeness

- The target compound’s analog in (pyrimidine-based) showed favorable ADMET profiles, suggesting that pyridine/oxadiazole systems may similarly align with Lipinski’s rules .

- Electron-withdrawing groups (e.g., trifluoromethyl in ) can improve target affinity but may require formulation adjustments to address solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.